1,13-Tridecanediol diacetate

Biodegradation Environmental Chemistry Model Compound

1,13-Tridecanediol diacetate (CAS 42236-70-4, C₁₇H₃₂O₄, molecular weight 300.4 g/mol) is a long-chain α,ω-diacetate ester derived from 1,13-tridecanediol. It functions as a protected, lipophilic diol building block in organic synthesis and has been specifically utilized as a model compound in environmental biodegradation studies.

Molecular Formula C17H32O4
Molecular Weight 300.4 g/mol
CAS No. 42236-70-4
Cat. No. B3266331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,13-Tridecanediol diacetate
CAS42236-70-4
Molecular FormulaC17H32O4
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCCCCCCCCCCOC(=O)C
InChIInChI=1S/C17H32O4/c1-16(18)20-14-12-10-8-6-4-3-5-7-9-11-13-15-21-17(2)19/h3-15H2,1-2H3
InChIKeyPBRSUOKUFHQRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,13-Tridecanediol Diacetate (CAS 42236-70-4): Key Properties and Procurement Baseline


1,13-Tridecanediol diacetate (CAS 42236-70-4, C₁₇H₃₂O₄, molecular weight 300.4 g/mol) is a long-chain α,ω-diacetate ester derived from 1,13-tridecanediol [1]. It functions as a protected, lipophilic diol building block in organic synthesis and has been specifically utilized as a model compound in environmental biodegradation studies . While structurally similar to other linear diacetates, its specific C13 chain length confers distinct physicochemical and functional attributes relevant to synthetic chemistry and materials research [2].

Why 1,13-Tridecanediol Diacetate Is Not Interchangeable with Generic Long-Chain Diacetates


Long-chain α,ω-diacetates cannot be freely interchanged due to the critical influence of chain length on physical properties, reaction kinetics, and biological behavior. The 13‑carbon backbone of 1,13-tridecanediol diacetate (C13) results in a specific balance of lipophilicity (XLogP3 = 5.2) and molecular flexibility (16 rotatable bonds) that directly impacts its solubility profile, diffusion characteristics, and enzymatic recognition [1]. In environmental studies, this specific C13 diacetate is employed as a defined model substrate to probe the chain-length dependence of microbial degradation pathways—a substitution with a C12 or C14 analog would alter the observed biodegradation kinetics and metabolite profiles, thereby invalidating comparative research . Furthermore, as a protected synthetic intermediate, its unique deprotection behavior under specific hydrolysis conditions dictates its utility in multi‑step syntheses where chain-length specificity is paramount .

Quantitative Comparative Evidence for 1,13-Tridecanediol Diacetate Versus Close Analogs


Biodegradation Model Substrate: Defined C13 Chain for Environmental Fate Studies

1,13-Tridecanediol diacetate (TDDA) is explicitly utilized as a model compound to investigate the microbial degradation of long-chain diacetates, enabling systematic study of how chain length influences biodegradation pathways . This application relies on the compound's specific C13 backbone; shorter (e.g., C12) or longer (e.g., C14) analogs would exhibit different physicochemical properties and enzymatic susceptibilities, confounding cross-study comparisons. While quantitative biodegradation rate constants are not publicly available for this specific compound, its established role as a reference standard in this domain provides a functional differentiation that generic long-chain diacetates cannot claim.

Biodegradation Environmental Chemistry Model Compound

Analytical Identification: Unique Spectral Fingerprint for Quality Control and Purity Assessment

1,13-Tridecanediol diacetate possesses a unique spectral fingerprint across multiple analytical techniques, providing a definitive means of identification and purity verification that distinguishes it from other long-chain diacetates. Its mass spectrum (GC-MS), 1H NMR, and FTIR spectra are cataloged in the Wiley Registry of Mass Spectral Data and KnowItAll spectral libraries, enabling unambiguous compound confirmation in complex matrices [1]. In contrast, related diacetates (e.g., 1,12-dodecanediol diacetate or 1,14-tetradecanediol diacetate) exhibit distinct fragmentation patterns, chemical shifts, and absorption bands due to their differing chain lengths, allowing for reliable differentiation even in the absence of chromatographic separation.

Analytical Chemistry Quality Control Spectroscopy

Lipophilicity and Membrane Permeability: Quantified XLogP3 Differentiates C13 from Parent Diol

The computed lipophilicity of 1,13-tridecanediol diacetate (XLogP3 = 5.2) is significantly higher than that of its parent diol, 1,13-tridecanediol, due to the acetylation of both terminal hydroxyl groups [1]. This quantitative difference translates into enhanced membrane permeability and altered partitioning behavior in biphasic reaction systems. In synthetic applications where a lipophilic protected diol is required, the diacetate offers a distinct advantage over the unprotected diol, which is more polar and prone to hydrogen bonding.

Lipophilicity ADME Physicochemical Property

Purity and Availability: Vendor Specifications Guide Procurement Decisions

1,13-Tridecanediol diacetate is commercially available with a typical purity specification of ≥95% from research chemical suppliers . While higher purities may be achievable through custom synthesis, the 95% benchmark represents a practical threshold for most research applications, balancing cost and performance. In comparison, related diacetates (e.g., 1,10-decanediol diacetate or 1,16-hexadecanediol diacetate) may exhibit different purity profiles or availability constraints based on market demand, which can directly impact experimental reproducibility and procurement timelines.

Procurement Purity Specification

Defined Application Scenarios Where 1,13-Tridecanediol Diacetate Provides Differentiated Value


Environmental Fate and Biodegradation Pathway Studies

Researchers investigating the microbial degradation of long-chain diacetates in soil or aquatic environments use 1,13-tridecanediol diacetate as a chain-length-specific model substrate . The compound's defined C13 backbone allows for systematic comparison of degradation kinetics and metabolite profiles against other chain lengths (e.g., C12 or C14), enabling the elucidation of chain-length-dependent enzymatic mechanisms.

Analytical Method Development and Quality Control

Analytical chemists developing GC-MS, NMR, or FTIR methods for the identification and quantification of long-chain diacetates in complex mixtures utilize 1,13-tridecanediol diacetate as a reference standard due to its well-documented spectral fingerprint in commercial libraries [1]. This ensures accurate peak assignment and reliable purity assessment in research and industrial QC workflows.

Synthesis of Lipophilic Intermediates Requiring Terminal Protection

In multi-step organic syntheses where a long-chain C13 diol must be temporarily protected to prevent unwanted reactions at the terminal hydroxyls, 1,13-tridecanediol diacetate serves as a stable, lipophilic protecting group that can be readily removed via mild hydrolysis . The acetate esters confer high solubility in organic solvents (due to XLogP3 of 5.2) while maintaining a defined C13 spacer, a combination not provided by unprotected diols or shorter/longer chain analogs.

Material Science Investigations of Chain-Length-Dependent Properties

Materials scientists exploring the effect of aliphatic chain length on liquid crystallinity or self-assembly behavior employ 1,13-tridecanediol diacetate as a building block for synthesizing novel mesogens or supramolecular architectures . Its specific C13 chain, with acetate end groups, offers a distinct set of thermal and phase properties compared to adjacent homologs, enabling precise tuning of material performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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